Methyl 4-hydroxy-2-methylnicotinate
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Overview
Description
Methyl 4-hydroxy-2-methylnicotinate is an organic compound belonging to the class of nicotinates It is a derivative of nicotinic acid (vitamin B3) and features a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-2-methylnicotinate typically involves the esterification of 4-hydroxy-2-methylnicotinic acid. One common method is the reaction of 4-hydroxy-2-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction yields this compound with high purity and yield .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure safety, cost-effectiveness, and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the esterification process. Additionally, the purification steps, such as recrystallization or distillation, are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Formation of 4-oxo-2-methylnicotinate.
Reduction: Formation of 4-hydroxy-2-methylnicotinic alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-hydroxy-2-methylnicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets. It is believed to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is mediated through the release of prostaglandin D2, which acts locally due to its short half-life .
Comparison with Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used for similar applications but with different pharmacokinetic properties.
Ethyl 4-hydroxy-2-methylnicotinate: Similar structure but with an ethyl ester group, leading to different reactivity and solubility.
4-Hydroxy-2-methylnicotinic acid: The parent acid form, which lacks the ester group and has different chemical properties
Uniqueness: Methyl 4-hydroxy-2-methylnicotinate is unique due to its specific ester group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the formulation of topical medications and in organic synthesis .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)6(10)3-4-9-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
MBQYDRYYSFDXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)C(=O)OC |
Origin of Product |
United States |
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